molecular formula C29H30N4O5 B11277222 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide

2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide

Cat. No.: B11277222
M. Wt: 514.6 g/mol
InChI Key: BWWVDCXLPIOPDE-UHFFFAOYSA-N
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Description

2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxyphenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate isocyanate under reflux conditions to form the quinazolinone ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinazolinone intermediate.

    Final Coupling: The final step involves coupling the intermediate with N-(2-methylpropyl)acetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, which can be explored for developing new drugs targeting specific enzymes.

Medicine

In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. The methoxyphenyl group can enhance its ability to interact with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism by which 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes by binding to their active sites, while the methoxyphenyl group can enhance binding affinity and specificity. This dual interaction can disrupt normal enzyme function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core and exhibit similar biological activities.

    Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenylacetic acid have similar structural features and pharmacological properties.

Uniqueness

What sets 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide apart is its combination of the quinazolinone core with the methoxyphenyl and carbamoyl groups

Properties

Molecular Formula

C29H30N4O5

Molecular Weight

514.6 g/mol

IUPAC Name

2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C29H30N4O5/c1-19(2)17-30-26(34)16-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)18-27(35)31-21-10-14-23(38-3)15-11-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

BWWVDCXLPIOPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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